Praseodymium oxide (Pr6O11)

描述

BenchChem offers high-quality Praseodymium oxide (Pr6O11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium oxide (Pr6O11) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

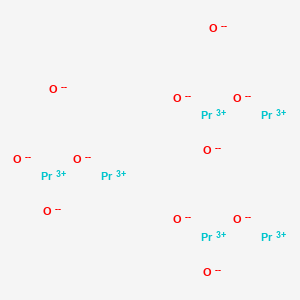

IUPAC Name |

oxygen(2-);praseodymium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/11O.6Pr/q11*-2;6*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZIIFVSYNLWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3].[Pr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O11Pr6-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1021.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12037-29-5 | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012037295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Praseodymium oxide (Pr6O11) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Praseodymium Oxide (Pr₆O₁₁)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praseodymium(III,IV) oxide (Pr₆O₁₁), the most stable oxide of praseodymium at ambient temperature and pressure, is a material of significant scientific and technological interest.[1] Its mixed-valence state, containing both Pr(III) and Pr(IV) ions, imparts unique catalytic and electronic properties, making it a subject of research in fields ranging from catalysis to microelectronics.[1][2] A thorough understanding of its crystal structure is paramount to elucidating structure-property relationships and designing novel applications. This technical guide provides a comprehensive analysis of the known crystal structures of Pr₆O₁₁, details experimental protocols for its characterization, and illustrates the logical relationships between synthesis parameters and resulting crystal phases.

Crystal Structures of Praseodymium Oxide (Pr₆O₁₁)

Praseodymium oxide is known to exist in several polymorphic forms, with the cubic fluorite-type structure being the most commonly reported. However, theoretical and experimental studies have also identified monoclinic and triclinic phases.

Cubic (Fm-3m) Structure

At ambient conditions, Pr₆O₁₁ typically adopts a cubic crystal structure belonging to the space group Fm-3m.[3] This structure is a superstructure of the fluorite (CaF₂) lattice, where the cation sublattice is face-centered cubic. Due to the mixed-valence nature of praseodymium in Pr₆O₁₁, there is an ordered or disordered arrangement of Pr³⁺ and Pr⁴⁺ ions and associated oxygen vacancies within the fluorite lattice.

Table 1: Crystallographic Data for Cubic Pr₆O₁₁

| Parameter | Value | Reference |

| Crystal System | Cubic | [3] |

| Space Group | Fm-3m | [3] |

| Lattice Parameter (a) | 5.467 Å | [3] |

Monoclinic (P2₁/c) Structure

Computational studies based on density functional theory have predicted a stable monoclinic phase of Pr₆O₁₁ with the space group P2₁/c.[4]

Table 2: Crystallographic Data for Monoclinic Pr₆O₁₁

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [4] |

| Lattice Parameters | a = 12.157 Å | [4] |

| b = 6.968 Å | [4] | |

| c = 13.418 Å | [4] | |

| α = 90° | [4] | |

| β = 79.635° | [4] | |

| γ = 90° | [4] | |

| Atomic Coordinates | See Appendix A | [4] |

Triclinic (P-1) Structure

A triclinic phase of Pr₆O₁₁ with the space group P-1 has also been identified through computational materials science databases.[5]

Table 3: Crystallographic Data for Triclinic Pr₆O₁₁

| Parameter | Value | Reference |

| Crystal System | Triclinic | [5] |

| Space Group | P-1 | [5] |

| Lattice Parameters | a = 6.92 Å | [5] |

| b = 12.26 Å | [5] | |

| c = 13.45 Å | [5] | |

| α = 89.10° | [5] | |

| β = 78.28° | [5] | |

| γ = 89.57° | [5] | |

| Atomic Coordinates | See Appendix B | [5] |

Synthesis-Structure Relationship

The crystal structure and morphology of Pr₆O₁₁ are highly dependent on the synthesis method and subsequent thermal treatment. Various synthesis routes, including solid-state reaction, precipitation, hydrothermal, and sol-gel methods, have been employed to produce praseodymium oxide.[6][7][8] The final crystal phase is often determined by the calcination temperature and atmosphere.

Experimental Protocols

Accurate determination of the crystal structure of Pr₆O₁₁ relies on a combination of experimental techniques, primarily X-ray and neutron diffraction, and transmission electron microscopy.

X-ray Diffraction (XRD)

Objective: To determine the crystal system, space group, lattice parameters, and atomic positions.

Methodology: Rietveld Refinement

Rietveld refinement is a powerful technique for refining crystal structure parameters from powder diffraction data.[9]

-

Sample Preparation: Pr₆O₁₁ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

-

Data Collection:

-

Instrument: A high-resolution powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

Scan Range: Data is collected over a 2θ range of 10-120° with a step size of 0.02°.

-

Temperature: Measurements are usually performed at room temperature. For in-situ studies of phase transitions, a high-temperature stage is employed.[10]

-

-

Data Analysis (Rietveld Refinement):

-

Software: Software such as GSAS, FullProf, or TOPAS is used for the refinement.

-

Initial Model: An initial structural model is required, which includes the space group, approximate lattice parameters, and atomic positions. For cubic Pr₆O₁₁, a model based on the fluorite structure is a good starting point.

-

Refinement Parameters: The following parameters are sequentially or simultaneously refined:

-

Scale factor

-

Background parameters (typically modeled with a polynomial function)

-

Unit cell parameters

-

Peak profile parameters (e.g., Caglioti function parameters U, V, W to model peak broadening)

-

Atomic coordinates (Wyckoff positions)

-

Isotropic or anisotropic displacement parameters (thermal factors)

-

Site occupancy factors (especially important for mixed-valence systems and materials with defects)

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

-

Transmission Electron Microscopy (TEM)

Objective: To obtain high-resolution images of the crystal lattice, identify local structural variations and defects, and determine crystallite size and morphology.

Methodology: High-Resolution TEM (HRTEM)

-

Sample Preparation:

-

Pr₆O₁₁ nanoparticles are dispersed in a suitable solvent (e.g., ethanol) using ultrasonication to break up agglomerates.[11]

-

A drop of the dilute suspension is deposited onto a carbon-coated copper TEM grid.

-

The solvent is allowed to evaporate, leaving behind a thin layer of nanoparticles on the grid.

-

-

Imaging and Analysis:

-

Instrument: A high-resolution transmission electron microscope operating at an accelerating voltage of 200-300 kV.

-

HRTEM Imaging: High-resolution images are acquired to visualize the atomic lattice fringes. The spacing between these fringes can be measured and correlated with the d-spacings from XRD data to identify crystallographic planes.

-

Selected Area Electron Diffraction (SAED): SAED patterns are obtained from single crystallites to determine their crystal structure and orientation. The diffraction spots can be indexed to a specific crystal lattice.

-

Image Simulation: For complex structures, experimental HRTEM images are often compared with simulated images based on a proposed structural model to confirm its validity.

-

Conclusion

The crystal structure of Pr₆O₁₁ is complex, with multiple known phases and a strong dependence on synthesis conditions. While the cubic fluorite-type structure is most common, a complete understanding requires consideration of the monoclinic and triclinic polymorphs. Detailed structural analysis through a combination of X-ray diffraction with Rietveld refinement and high-resolution transmission electron microscopy is essential for elucidating the precise atomic arrangements and their influence on the material's properties. The experimental protocols and logical relationships outlined in this guide provide a framework for researchers to systematically investigate and tailor the crystal structure of Pr₆O₁₁ for specific applications.

Appendices

Appendix A: Atomic Coordinates for Monoclinic Pr₆O₁₁ (P2₁/c) (Data sourced from the Materials Project[4])

(A comprehensive table of the numerous atomic positions for the monoclinic structure would be extensive. For detailed atomic coordinates, please refer to the cited source.)

Appendix B: Atomic Coordinates for Triclinic Pr₆O₁₁ (P-1) (Data sourced from the Materials Project[5])

(A comprehensive table of the numerous atomic positions for the triclinic structure would be extensive. For detailed atomic coordinates, please refer to the cited source.)

References

- 1. Praseodymium compounds - Wikipedia [en.wikipedia.org]

- 2. shop.nanografi.com [shop.nanografi.com]

- 3. Mineralogical Society of America - The American Mineralogist Crystal Structure Database [minsocam.org]

- 4. mp-559771: Pr6O11 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. nanotrun.com [nanotrun.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of CTAB Capped Praseodymium Oxide Nanoparticles | Journal of Atomic, Molecular, Condensed Matter and Nano Physics [rgnpublications.com]

- 9. American Mineralogist Crystal Structure Database – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Ionic Conductivity of Praseodymium(III,IV) Oxide (Pr6O11)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Praseodymium(III,IV) oxide, Pr6O11, is a mixed-valence rare earth oxide that exhibits significant mixed ionic-electronic conductivity (MIEC), making it a material of considerable interest for applications in solid oxide fuel cells (SOFCs), oxygen sensors, and catalysis. This technical guide provides a comprehensive overview of the electronic and ionic conductivity of Pr6O11, detailing the underlying transport mechanisms, presenting key quantitative data, and outlining the experimental protocols for its characterization. The mixed conductivity arises from the coexistence of electronic charge carriers, facilitated by electron hopping between Pr³⁺ and Pr⁴⁺ states, and ionic charge carriers, in the form of mobile oxygen vacancies within the crystal lattice. This dual conductivity is highly dependent on temperature and the surrounding oxygen partial pressure.

Conduction Mechanisms in Pr6O11

The electrical conductivity in Pr6O11 is a composite of two primary charge transport mechanisms:

-

Electronic Conduction: This occurs via a small polaron hopping mechanism. The presence of praseodymium in two oxidation states (Pr³⁺ and Pr⁴⁺) allows for the transfer of electrons between adjacent Pr ions in the lattice.[1] This process is thermally activated and is a significant contributor to the total conductivity.

-

Ionic Conduction: The transport of ions in Pr6O11 is primarily due to the movement of oxygen vacancies (Vö).[2] The fluorite-related crystal structure of Pr6O11 can accommodate a significant number of oxygen vacancies, which act as charge carriers for oxide ions. The migration of these vacancies through the lattice constitutes the ionic component of conductivity.

The interplay of these two mechanisms is illustrated in the logical diagram below.

References

An In-Depth Technical Guide to the Thermal Expansion Properties of Praseodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal expansion properties of praseodymium oxide, a material of significant interest in various scientific and technological fields. This document summarizes key quantitative data, details experimental protocols for measuring thermal expansion, and illustrates the complex phase behavior of praseodymium oxide through signaling pathway diagrams.

Introduction to Praseodymium Oxide

Praseodymium, a rare-earth element, forms a variety of oxides with complex stoichiometries and crystal structures. The most common and stable form at ambient conditions is Praseodymium(III,IV) oxide, Pr₆O₁₁, which has a cubic fluorite structure. Other notable phases include Praseodymium(III) oxide (Pr₂O₃) and Praseodymium(IV) oxide (PrO₂), along with a series of non-stoichiometric intermediate phases (PrₙO₂ₙ₋₂). The thermal behavior of these oxides is characterized by a series of phase transformations that are highly dependent on temperature and oxygen partial pressure. Understanding the thermal expansion of these various phases is critical for their application in ceramics, catalysis, and other high-temperature technologies.

Quantitative Thermal Expansion Data

The thermal expansion of praseodymium oxide has been primarily studied using high-temperature X-ray diffraction. The following tables summarize the available quantitative data for the linear thermal expansion of Pr₆O₁₁.

Table 1: Percent Linear Thermal Expansion of Praseodymium Oxide (Pr₆O₁₁)

| Temperature (°C) | Percent Linear Expansion |

| 25 | 0.00 |

| 100 | 0.06 |

| 200 | 0.15 |

| 300 | 0.24 |

| 400 | 0.34 |

| 500 | 0.45 |

| 600 | 0.56 |

| 700 | 0.67 |

| 800 | 0.79 |

| 900 | 0.91 |

| 1000 | 1.03 |

| 1100 | 1.15 |

| 1200 | 1.28 |

| 1300 | 1.41 |

Table 2: Mean Coefficient of Linear Thermal Expansion of Praseodymium Oxide (Pr₆O₁₁)

| Temperature Range (°C) | Mean Coefficient of Linear Thermal Expansion (x 10⁻⁶/°C) |

| 25 - 100 | 8.0 |

| 25 - 200 | 8.6 |

| 25 - 300 | 8.7 |

| 25 - 400 | 9.1 |

| 25 - 500 | 9.5 |

| 25 - 600 | 9.7 |

| 25 - 700 | 9.9 |

| 25 - 800 | 10.2 |

| 25 - 900 | 10.4 |

| 25 - 1000 | 10.5 |

| 25 - 1100 | 10.7 |

| 25 - 1200 | 10.9 |

| 25 - 1300 | 11.1 |

Experimental Protocols

The determination of thermal expansion properties of praseodymium oxide relies on precise high-temperature measurement techniques. The two primary methods employed are high-temperature X-ray diffraction (HT-XRD) and dilatometry.

High-Temperature X-ray Diffraction (HT-XRD)

This method allows for the direct measurement of changes in the lattice parameters of the crystalline phases of praseodymium oxide as a function of temperature. From these changes, the coefficient of thermal expansion can be calculated.

Sample Preparation:

-

High-purity praseodymium oxide powder (typically Pr₆O₁₁) is used as the starting material.

-

The powder is pressed into a pellet to ensure good packing and a flat surface for diffraction.

-

The pellet is then sintered in a furnace at a high temperature (e.g., 1,500°C) for several hours to achieve a dense, stable microstructure.

-

After sintering, the sample is cooled and mounted onto the sample holder of the high-temperature X-ray diffractometer.

Instrumentation and Measurement:

-

A high-temperature X-ray diffractometer equipped with a furnace capable of reaching at least 1300°C is required. The furnace should have a controlled atmosphere capability, typically operating in air.

-

The sample is heated in increments (e.g., 100°C) and allowed to thermally equilibrate at each temperature setpoint.

-

At each temperature, a full X-ray diffraction pattern is collected.

-

The positions of the diffraction peaks are used to calculate the lattice parameters of the praseodymium oxide phase present at that temperature.

-

The linear thermal expansion is then calculated from the change in lattice parameters relative to the initial room temperature measurement.

Dilatometry

Dilatometry measures the bulk dimensional change of a material as a function of temperature. A push-rod dilatometer is commonly used for this purpose.

Sample Preparation:

-

A green body of praseodymium oxide is prepared by pressing the powder into a specific shape, typically a rectangular bar or a cylinder of known dimensions.

-

The green body is then sintered to a high density to minimize porosity, which can affect the accuracy of the measurement.

Instrumentation and Measurement:

-

The sintered sample is placed in the dilatometer furnace.

-

A push-rod, made of a material with a known and stable thermal expansion (e.g., alumina), is placed in contact with the sample.

-

The sample is heated according to a predefined temperature program (e.g., a constant heating rate of 5°C/min).

-

As the sample expands or contracts with temperature changes, it moves the push-rod. This displacement is measured by a sensitive transducer.

-

The resulting data of length change versus temperature is used to calculate the linear thermal expansion and the coefficient of thermal expansion.

Visualizations

Phase Transformations of Praseodymium Oxide

Praseodymium oxide exhibits a complex series of phase transformations upon heating in air. The following diagram illustrates the general sequence of these transformations. It is important to note that the exact transition temperatures can be influenced by factors such as heating rate, oxygen partial pressure, and the presence of impurities.

Caption: Phase transformation pathway of praseodymium compounds upon heating in air.

Experimental Workflow for Thermal Expansion Measurement

The following diagram outlines the general workflow for determining the thermal expansion properties of praseodymium oxide using high-temperature X-ray diffraction and dilatometry.

Caption: General experimental workflow for thermal expansion measurement of praseodymium oxide.

An In-depth Technical Guide to the Magnetic Susceptibility of Praseodymium (III,IV) Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic susceptibility of praseodymium (III,IV) oxide (Pr₆O₁₁). It delves into the material's fundamental properties, experimental protocols for its characterization, and the theoretical underpinnings of its magnetic behavior. This document is intended to be a valuable resource for researchers and professionals working in fields where the magnetic properties of rare earth oxides are of interest.

Introduction to Praseodymium (III,IV) Oxide

Praseodymium (III,IV) oxide, with the chemical formula Pr₆O₁₁, is a mixed-valence compound containing praseodymium in both +3 and +4 oxidation states. It is the most stable oxide of praseodymium under ambient conditions. The material typically appears as a dark brown or black powder and is insoluble in water.

Pr₆O₁₁ adopts a cubic fluorite crystal structure. This structure, combined with the mixed-valence nature of the praseodymium ions, gives rise to its unique magnetic properties. Unlike simple paramagnetic materials that adhere to the Curie-Weiss law, praseodymium (III,IV) oxide exhibits a more complex magnetic behavior, which is of significant scientific interest.

Quantitative Magnetic Data

The magnetic susceptibility of praseodymium (III,IV) oxide deviates from the simple Curie-Weiss law, which describes the inverse relationship between magnetic susceptibility and temperature for paramagnetic materials. This deviation is characterized by a curvature in the plot of the reciprocal of magnetic susceptibility (1/χ) versus temperature (T).

A study by S. W. Rabideau in 1951 provided key insights into the magnetic properties of Pr₆O₁₁. The magnetic moment for Pr₆O₁₁ was calculated to be 2.8 Bohr magnetons in the temperature range of 200°K to 300°K.[1] The table below summarizes the molar magnetic susceptibility of Pr₆O₁₁ at various temperatures as reported in the aforementioned study.

| Temperature (K) | Molar Magnetic Susceptibility (χ_M) x 10⁶ (cm³/mol) | Reciprocal Molar Magnetic Susceptibility (1/χ_M) (mol/cm³) |

| 82.9 | 4052 | 246.8 |

| 174.4 | 2700 | 370.4 |

| 201.6 | 2450 | 408.2 |

| 292.0 | 2010 | 497.5 |

Experimental Protocols

Synthesis of Praseodymium (III,IV) Oxide

A common and reliable method for synthesizing Pr₆O₁₁ powder for magnetic studies is through the thermal decomposition (calcination) of a praseodymium salt precursor.[2][3]

Materials:

-

Praseodymium (III) nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O) or Praseodymium (III) hydroxide (B78521) (Pr(OH)₃)

-

Crucible (e.g., alumina)

-

Muffle furnace

Procedure:

-

Place the praseodymium salt precursor into a crucible.

-

Heat the crucible in a muffle furnace in an air atmosphere.

-

A typical calcination temperature is above 500 °C. For instance, heating praseodymium nitrate at 800-900 °C for several hours is effective.[4]

-

After the calcination period, allow the furnace to cool down slowly to room temperature.

-

The resulting dark brown or black powder is Pr₆O₁₁.

-

Characterize the synthesized powder using X-ray diffraction (XRD) to confirm the cubic fluorite structure of Pr₆O₁₁.

Caption: Workflow for the synthesis of Praseodymium (III,IV) oxide powder.

Measurement of Magnetic Susceptibility

The magnetic susceptibility of powdered Pr₆O₁₁ can be accurately measured using a Faraday balance or a Vibrating Sample Magnetometer (VSM).[1]

Instrumentation:

-

Faraday balance or Vibrating Sample Magnetometer (VSM)

-

Sample holder (e.g., a gelatin capsule or a custom-made container of a known, low magnetic susceptibility material)

-

Cryostat for temperature control

-

Electromagnet

Procedure (using a Faraday Balance):

-

Sample Preparation: Accurately weigh a small amount of the synthesized Pr₆O₁₁ powder and place it into the sample holder.

-

Calibration: Calibrate the instrument using a standard sample with a known magnetic susceptibility (e.g., mercury tetrathiocyanatocobaltate(II)).

-

Measurement:

-

Mount the sample holder in the balance.

-

Cool the sample to the lowest desired temperature using the cryostat.

-

Apply a magnetic field and measure the force exerted on the sample. The magnetic susceptibility is proportional to this force.

-

Repeat the measurement at various temperatures, allowing the sample to stabilize at each temperature point.

-

Measure the susceptibility of the empty sample holder under the same conditions to correct for its contribution.

-

-

Data Analysis:

-

Calculate the mass susceptibility (χ_g) from the measured force, the magnetic field strength, the field gradient, and the sample mass.

-

Convert the mass susceptibility to molar susceptibility (χ_M) by multiplying by the molar mass of Pr₆O₁₁.

-

Plot the reciprocal of the molar susceptibility (1/χ_M) as a function of temperature (T).

-

References

Optical Properties of Praseodymium Oxide (Pr₆O₁₁) Thin Films: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the optical properties of praseodymium oxide (Pr₆O₁₁) thin films. While data on pure Pr₆O₁₁ thin films is limited in publicly available literature, this document synthesizes the existing information on praseodymium oxide thin films of various stoichiometries, offering valuable insights for researchers in materials science and optics. The guide details common experimental protocols for thin film deposition and characterization and presents available quantitative data in a structured format.

Introduction to Praseodymium Oxide Thin Films

Praseodymium oxide is a rare-earth oxide that exists in several stoichiometric forms, with Pr₆O₁₁ being the most stable in ambient conditions[1]. These materials are of significant interest for a range of applications, including as high-k dielectric materials in microelectronics, catalysts, and in optical coatings[1]. The optical properties of praseodymium oxide thin films, such as their refractive index, extinction coefficient, and optical band gap, are critical for their application in optical devices. These properties are highly dependent on the film's stoichiometry, crystal structure, and the deposition parameters used in their fabrication[1][2].

Quantitative Optical Data

Table 1: Optical Properties of Praseodymium Oxide Films

| Property | Value | Material System | Comments | Source |

| Refractive Index (n) | 1.75 - 1.80 | Praseodymium Oxide Film | At 400 nm. | [1] |

| 1.70 - 1.75 | Praseodymium Oxide Film | In the 500-700 nm range. | [1] | |

| Transparency Range | 400 nm - 3 µm | Praseodymium Oxide Film | [1] | |

| Optical Band Gap (Eg) | ~3.9 eV | Hexagonal Pr₂O₃ on Si(111) | Determined by a combination of PES and XAS. | [3] |

| ~4.1 eV | Cubic Pr₂O₃ on Si(111) | Determined by a combination of PES and XAS. | [3] | |

| ~2.7 eV | Cubic PrO₂ on Si(111) | Determined by a combination of PES and XAS. | [3] |

Note: The data presented is for praseodymium oxide films which may not be pure Pr₆O₁₁ stoichiometry. The refractive index values are for films where the exact stoichiometry is not specified.

Experimental Protocols

The fabrication and characterization of praseodymium oxide thin films involve a series of sophisticated experimental techniques. The choice of deposition method and characterization techniques significantly influences the resulting optical properties.

Thin Film Deposition

Common methods for depositing praseodymium oxide thin films include Pulsed Laser Deposition (PLD) and Electron Beam (E-beam) Evaporation.

Pulsed Laser Deposition (PLD):

PLD is a versatile physical vapor deposition technique capable of producing high-quality stoichiometric thin films.

-

Target Material: A sintered pellet of Pr₆O₁₁ is typically used as the target material. It's important to note that studies have shown that even when using a Pr₆O₁₁ target, the resulting thin film can be a mixture of Pr₂O₃ and Pr₆O₁₁[2].

-

Laser: A high-power pulsed excimer laser (e.g., KrF or ArF) is focused onto the rotating target.

-

Deposition Chamber: The deposition is carried out in a high-vacuum chamber. The substrate is heated to a specific temperature to control the crystallinity of the film. Amorphous films are typically deposited at temperatures below 150°C, while crystalline films are formed at temperatures above 300°C[1].

-

Ambient Gas: A controlled pressure of a reactive gas, such as oxygen, can be introduced to maintain the desired stoichiometry of the film.

-

Substrate: A variety of substrates can be used, including silicon (Si), gallium nitride (GaN), and sapphire, depending on the intended application.

Electron Beam (E-beam) Evaporation:

E-beam evaporation is another common physical vapor deposition technique suitable for depositing oxide thin films.

-

Source Material: High-purity Pr₆O₁₁ powder or granules are placed in a crucible within the vacuum chamber.

-

Electron Beam: A high-energy electron beam is directed onto the source material, causing it to evaporate.

-

Deposition Chamber: The process is conducted under high vacuum to ensure a long mean free path for the evaporated atoms.

-

Substrate: The substrate is positioned above the source and can be heated to influence the film's structure and properties.

-

Thickness Monitoring: A quartz crystal microbalance is typically used to monitor the film thickness and deposition rate in real-time.

Optical Characterization

A suite of techniques is employed to determine the optical properties of the deposited praseodymium oxide thin films.

-

Spectrophotometry (UV-Vis-NIR): This is a fundamental technique used to measure the transmittance and reflectance of the thin film as a function of wavelength. From these spectra, the absorption coefficient (α) can be calculated. The optical band gap (Eg) can then be determined by analyzing the absorption edge using a Tauc plot, where (αhν)n is plotted against photon energy (hν). The value of 'n' depends on the nature of the electronic transition (n=2 for direct bandgap and n=1/2 for indirect bandgap).

-

Spectroscopic Ellipsometry: This is a powerful non-destructive technique that measures the change in polarization of light upon reflection from the thin film surface. By fitting the experimental data to a suitable optical model, the refractive index (n) and extinction coefficient (k) of the film can be determined with high precision over a wide spectral range.

-

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS): These surface-sensitive techniques are used to investigate the electronic structure of the thin films. XPS provides information about the elemental composition and chemical states of the constituent atoms, while UPS is used to probe the valence band structure and determine the valence band maximum.

-

Electron Energy Loss Spectroscopy (EELS): EELS can be used to determine the band gap of thin films by analyzing the energy lost by electrons as they pass through the material.

Visualizing Experimental Workflows and Relationships

To better understand the processes and dependencies involved in the study of Pr₆O₁₁ thin films, the following diagrams are provided.

References

A Technical Guide to High-Temperature Phase Transitions in Praseodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the complex high-temperature phase transitions of praseodymium oxide. Praseodymium oxides exhibit a remarkable series of ordered intermediate phases, making their study crucial for applications in catalysis, ceramics, and optical materials. This document provides a consolidated overview of the phase transformations, detailed experimental protocols for their investigation, and quantitative data presented for comparative analysis.

Introduction to the Praseodymium-Oxygen System

The praseodymium-oxygen system is characterized by a homologous series of oxides with the general formula PrnO2n-2, where 'n' is an integer. These phases exist between the limiting stoichiometries of Pr2O3 (PrO1.5) and PrO2.[1][2] The ability of praseodymium to exist in mixed-valence states (Pr3+ and Pr4+) allows for this wide range of stable, ordered intermediate phases.[3] The transition between these phases is highly dependent on temperature and oxygen partial pressure, and is often accompanied by hysteresis.[4] The high mobility of oxygen within the crystal lattice is a key factor in these transformations and is integral to the material's catalytic properties.[2][5]

High-Temperature Phase Transitions

Praseodymium oxide undergoes a series of reductions at elevated temperatures, transitioning through various distinct phases. The most stable form at ambient conditions is typically Pr6O11.[6] As the temperature increases, this oxide loses oxygen and transforms into phases with lower oxygen content.

The sequence of some of the key phase transitions observed upon heating in air or controlled atmospheres is summarized below. It is important to note that the exact transition temperatures can vary depending on factors such as heating/cooling rates and oxygen partial pressure.[2]

Quantitative Data on Praseodymium Oxide Phases

The following table summarizes the key phases of praseodymium oxide and their reported transition temperatures and crystal structures.

| Phase Formula | Stoichiometry (x in PrOx) | Crystal System | Reported Transition Temperatures (°C) |

| PrO2 | 2.000 | Cubic (Fluorite) | Decomposes at elevated temperatures |

| Pr6O11 | 1.833 | Cubic (Fluorite-related) | Stable at ambient temperature |

| Pr9O16 | 1.778 | - | ~650 |

| Pr7O12 | 1.714 | Rhombohedral | ~700 - 760 |

| Pr2O3 (C-type) | 1.500 | Cubic (Bixbyite) | Transforms to A-type at ~900 |

| Pr2O3 (A-type) | 1.500 | Hexagonal | Stable at high temperatures |

Note: Transition temperatures are approximate and can be influenced by experimental conditions.[2]

Experimental Protocols

The study of high-temperature phase transitions in praseodymium oxide relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

High-Temperature X-ray Diffraction (HTXRD)

High-temperature X-ray diffraction is a primary tool for identifying the crystallographic phases present at elevated temperatures.[4]

Methodology:

-

Sample Preparation: A fine powder of the praseodymium oxide sample is placed onto a high-temperature resistant sample holder (e.g., platinum or alumina).

-

Instrumentation: A powder X-ray diffractometer equipped with a high-temperature furnace chamber is used. The chamber should allow for controlled heating and atmospheric conditions (e.g., air, inert gas, or controlled oxygen partial pressure).

-

Data Collection:

-

The sample is heated to the desired temperature at a controlled rate.

-

Once the temperature is stabilized, a θ/2θ scan is performed to collect the diffraction pattern.

-

This process is repeated at various temperature intervals to monitor phase changes.

-

-

Data Analysis: The resulting diffraction patterns are analyzed to identify the crystal phases present at each temperature by comparing the peak positions and intensities to known crystallographic databases.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA)

DTA and TGA are used to determine the temperatures at which phase transitions occur and to quantify the associated mass changes due to oxygen loss or gain.

Methodology:

-

Sample Preparation: A precisely weighed amount of the praseodymium oxide powder is placed in a crucible (e.g., alumina (B75360) or platinum).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DTA and TGA is used.

-

Experimental Conditions:

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 1400 °C).

-

A controlled atmosphere is maintained throughout the experiment (e.g., flowing air or nitrogen).

-

-

Data Analysis:

-

The DTA curve shows endothermic or exothermic peaks corresponding to phase transitions.

-

The TGA curve indicates mass loss or gain, which in this system, corresponds to the loss or uptake of oxygen.

-

Conclusion

The high-temperature phase transitions of praseodymium oxide represent a complex and fascinating area of materials science. The existence of a homologous series of ordered phases and the strong dependence of their stability on temperature and oxygen partial pressure necessitate careful and controlled experimental investigation. The combination of High-Temperature X-ray Diffraction and thermal analysis techniques provides a powerful approach to elucidating the intricate phase diagram of the Pr-O system. A thorough understanding of these phase transitions is essential for the development and optimization of praseodymium oxide-based materials for a variety of technological applications.

References

An In-depth Technical Guide to the Synthesis and Characterization of Praseodymium Oxide Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Praseodymium oxide (Pr₆O₁₁), a rare earth metal oxide, has garnered significant attention in various scientific and technological fields due to its unique electronic, optical, and catalytic properties.[1] In its nanoparticle form, these properties are further enhanced, opening up new avenues for applications in catalysis, oxygen storage, high-k dielectric materials, and biomedical imaging.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of praseodymium oxide nanoparticles, offering detailed experimental protocols and data presentation to aid researchers in this burgeoning field.

Synthesis of Praseodymium Oxide Nanoparticles

The synthesis of praseodymium oxide nanoparticles with controlled size, morphology, and crystallinity is crucial for their application. Several methods have been developed, each with its own advantages and limitations. The most common methods include co-precipitation, hydrothermal synthesis, sol-gel, and microwave-assisted synthesis.[1]

The co-precipitation method is a simple and cost-effective technique for synthesizing metal oxide nanoparticles.[4] It involves the simultaneous precipitation of a metal precursor and a precipitating agent from a solution.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a praseodymium salt, such as praseodymium nitrate (B79036) hexahydrate (Pr(NO₃)₃·6H₂O), in a suitable solvent, typically deionized water, to form a homogeneous solution.

-

Precipitation: Add a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH), dropwise to the precursor solution while stirring vigorously.[3] This leads to the formation of a praseodymium hydroxide (Pr(OH)₃) precipitate.

-

Aging: The resulting suspension is aged for a specific period, typically a few hours, to allow for the complete precipitation and growth of the particles.

-

Washing and Separation: The precipitate is then separated from the solution by centrifugation or filtration and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

-

Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 70-80 °C) to remove the solvent.

-

Calcination: The dried praseodymium hydroxide powder is calcined in a furnace at a high temperature (typically 500-700 °C) in an air atmosphere to convert it into praseodymium oxide (Pr₆O₁₁) nanoparticles.[3][5] The calcination temperature and duration significantly influence the crystallinity and particle size of the final product.[5]

Workflow for Co-precipitation Synthesis:

The hydrothermal method involves a chemical reaction in a sealed vessel (autoclave) at elevated temperatures and pressures.[6][7] This technique allows for the synthesis of highly crystalline nanoparticles with controlled morphology.

Experimental Protocol:

-

Precursor Solution Preparation: Prepare an aqueous solution of a praseodymium salt (e.g., Pr(NO₃)₃·6H₂O).

-

pH Adjustment: Adjust the pH of the solution by adding a mineralizer or precipitating agent, such as NaOH or NH₄OH, to control the hydrolysis and condensation reactions.

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated in an oven at a specific temperature (e.g., 140-180 °C) for a set duration (e.g., 18-24 hours).[8]

-

Cooling and Collection: After the reaction, the autoclave is cooled down to room temperature. The resulting product is collected by centrifugation or filtration.

-

Washing and Drying: The collected nanoparticles are washed several times with deionized water and ethanol and then dried in an oven.[8] In some cases, a subsequent calcination step may be performed to obtain the desired oxide phase.[2]

Workflow for Hydrothermal Synthesis:

The sol-gel method is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[9][10][11][12]

Experimental Protocol:

-

Sol Preparation: A praseodymium precursor, typically a metal alkoxide or an inorganic salt like praseodymium nitrate, is dissolved in a suitable solvent, often an alcohol.[9]

-

Hydrolysis and Condensation: Water and a catalyst (acid or base) are added to the sol to initiate hydrolysis and condensation reactions. This leads to the formation of a three-dimensional metal-oxide network.[9][11]

-

Gelation: As the condensation reaction proceeds, the viscosity of the sol increases, eventually leading to the formation of a gel.[9]

-

Aging: The gel is aged in its mother liquor for a period to allow for further polycondensation and strengthening of the gel network.[11]

-

Drying: The solvent is removed from the gel network through various drying techniques, such as conventional oven drying, supercritical drying, or freeze-drying, to produce a xerogel or aerogel.[9]

-

Calcination: The dried gel is calcined at a high temperature to remove residual organic compounds and to induce crystallization, resulting in the formation of praseodymium oxide nanoparticles.[9]

Workflow for Sol-Gel Synthesis:

Microwave-assisted synthesis utilizes microwave radiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction time and improved energy efficiency.[13][14] This method often results in nanoparticles with a uniform size distribution.

Experimental Protocol:

-

Precursor Solution Preparation: A solution of a praseodymium salt is prepared in a solvent that absorbs microwaves, such as ethylene (B1197577) glycol or water.

-

Microwave Irradiation: The solution is placed in a microwave reactor and irradiated with microwaves at a specific power and for a short duration (typically a few minutes).[13]

-

Product Collection: After the reaction, the product is cooled and collected by centrifugation.

-

Washing and Drying: The nanoparticles are washed with a suitable solvent (e.g., ethanol) and dried.[13] A subsequent calcination step might be necessary to obtain the crystalline oxide phase.

Workflow for Microwave-Assisted Synthesis:

Characterization of Praseodymium Oxide Nanoparticles

A thorough characterization of the synthesized nanoparticles is essential to understand their physical and chemical properties. A variety of techniques are employed for this purpose.

| Technique | Information Obtained | Typical Results for Pr₆O₁₁ Nanoparticles |

| X-ray Diffraction (XRD) | Crystalline structure, phase purity, crystallite size, lattice parameters. | The XRD pattern typically shows diffraction peaks corresponding to the cubic fluorite structure of Pr₆O₁₁.[2][15] The average crystallite size can be calculated using the Scherrer equation. |

| Transmission Electron Microscopy (TEM) | Particle size, shape, morphology, and crystallinity.[16] | TEM images reveal the size and shape of the nanoparticles, which can be spherical, rod-like, or other morphologies depending on the synthesis method.[17] High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes. |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size distribution, and agglomeration.[16] | SEM provides information on the overall morphology of the nanoparticle agglomerates and the uniformity of the sample. |

Experimental Protocols:

-

X-ray Diffraction (XRD): A powdered sample of the nanoparticles is placed on a sample holder and scanned with X-rays over a specific range of 2θ angles. The resulting diffraction pattern is then analyzed to identify the crystal structure and calculate the crystallite size.

-

Transmission Electron Microscopy (TEM): A dilute suspension of the nanoparticles in a suitable solvent (e.g., ethanol) is drop-casted onto a carbon-coated copper grid and allowed to dry. The grid is then placed in the TEM for imaging.

-

Scanning Electron Microscopy (SEM): A small amount of the nanoparticle powder is mounted on an SEM stub using conductive carbon tape and then sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging during imaging.

| Technique | Information Obtained | Typical Results for Pr₆O₁₁ Nanoparticles |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of functional groups and chemical bonds. | The FTIR spectrum of Pr₆O₁₁ nanoparticles typically shows a characteristic absorption band in the low-wavenumber region corresponding to the Pr-O stretching vibration.[18] It can also be used to confirm the removal of organic precursors after calcination. |

| UV-Vis Spectroscopy | Optical properties, band gap energy. | The UV-Vis absorption spectrum is used to determine the optical band gap of the nanoparticles by plotting (αhν)² versus hν (Tauc plot). The band gap of Pr₆O₁₁ is reported to be around 3.5 eV.[2] |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition behavior, and composition.[19] | TGA is used to study the thermal decomposition of the precursor (e.g., Pr(OH)₃) to determine the optimal calcination temperature for the formation of Pr₆O₁₁.[20][21] It can also be used to assess the thermal stability of the final nanoparticles. |

Experimental Protocols:

-

Fourier-Transform Infrared Spectroscopy (FTIR): The nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the FTIR spectrometer for analysis.

-

UV-Vis Spectroscopy: The nanoparticles are dispersed in a suitable solvent, and the absorption spectrum is recorded using a UV-Vis spectrophotometer.

-

Thermogravimetric Analysis (TGA): A small amount of the sample is placed in a TGA crucible and heated at a constant rate in a controlled atmosphere (e.g., air or nitrogen), while the change in mass is recorded as a function of temperature.[19]

Quantitative Data Summary

The properties of praseodymium oxide nanoparticles are highly dependent on the synthesis method and conditions. The following table summarizes typical quantitative data reported in the literature.

| Synthesis Method | Precursor | Calcination Temp. (°C) | Particle Size (nm) | Crystallite Size (nm) | Band Gap (eV) |

| Co-precipitation | Pr(NO₃)₃·6H₂O | 500-700 | 20-50 | 6-33[3] | ~3.5[2] |

| Hydrothermal | Pr(NO₃)₃·6H₂O | 600 | 20-50 | - | - |

| Sol-Gel | Pr(NO₃)₃·6H₂O | >500 | - | ~10 | - |

| Microwave-assisted | Pr(NO₃)₃·6H₂O | - | 10-20 | - | 3.54-3.61[22] |

Note: The values presented in this table are approximate and can vary significantly based on the specific experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of praseodymium oxide nanoparticles. The choice of synthesis method plays a critical role in determining the final properties of the nanoparticles, which in turn dictates their suitability for various applications. A thorough characterization using a combination of techniques is essential to fully understand the structure-property relationships of these promising nanomaterials. The detailed protocols and summarized data presented herein are intended to serve as a valuable resource for researchers and professionals working in the field of nanomaterials and their applications.

References

- 1. Synthesis and Characterization of CTAB Capped Praseodymium Oxide Nanoparticles | Journal of Atomic, Molecular, Condensed Matter and Nano Physics [rgnpublications.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. shop.nanografi.com [shop.nanografi.com]

- 6. scispace.com [scispace.com]

- 7. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. azonano.com [azonano.com]

- 10. Review on Sol-Gel Synthesis of Perovskite and Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. rroij.com [rroij.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. azonano.com [azonano.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. py.itc.uji.es [py.itc.uji.es]

- 21. pubs.acs.org [pubs.acs.org]

- 22. discovery.researcher.life [discovery.researcher.life]

Unveiling the Core Chemical Characteristics of Praseodymium Oxide: A Technical Guide for Researchers

For Immediate Release

Praseodymium oxide, a fascinating and versatile rare earth metal oxide, is garnering increasing attention across various scientific disciplines, including catalysis, materials science, and notably, in the burgeoning field of nanomedicine. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the fundamental chemical properties of praseodymium oxide, its characterization, and its potential applications.

Core Physicochemical Properties

Praseodymium oxide primarily exists in several stoichiometries, with the most common being Praseodymium (III,IV) oxide (Pr₆O₁₁) and Praseodymium (III) oxide (Pr₂O₃). Pr₆O₁₁ is the most stable form under ambient conditions.[1] The key physicochemical properties of these oxides are summarized below, offering a comparative overview for material selection and experimental design.

| Property | Praseodymium (III,IV) Oxide (Pr₆O₁₁) | Praseodymium (III) Oxide (Pr₂O₃) | Praseodymium (IV) Oxide (PrO₂) |

| Molar Mass | 1021.44 g/mol [1] | 329.813 g/mol [2] | 172.905 g/mol |

| Appearance | Dark brown/black powder[1] | Light green solid[2] | - |

| Crystal Structure | Cubic fluorite[1] | Hexagonal (A-type) or Cubic (C-type/bixbyite)[2] | Fluorite |

| Density | 6.5 g/mL[1] | 6.9 g/cm³[2] | - |

| Melting Point | 2183 °C[1] | 2183 °C[2] | - |

| Boiling Point | 3760 °C[1] | 3760 °C[2] | - |

| Solubility | Insoluble in water, soluble in strong acids[3][4] | Insoluble in water | Insoluble in water |

| Magnetic Susceptibility (χ) | - | +8994.0·10⁻⁶ cm³/mol[2] | - |

| Magnetic Moment | 2.8 Bohr magnetons[5] | 3.55 Bohr magnetons[5] | 2.48 Bohr magnetons[5] |

Experimental Protocols for Characterization

Accurate characterization of praseodymium oxide is paramount for understanding its behavior and potential applications. Below are detailed methodologies for key analytical techniques.

X-ray Diffraction (XRD) for Crystal Structure Analysis

Objective: To identify the crystalline phases and determine the crystal structure of praseodymium oxide powders.

Methodology:

-

Sample Preparation: The praseodymium oxide powder is finely ground to a homogenous particle size using an agate mortar and pestle to minimize preferred orientation. The micronized sample is then carefully packed into a specialized sample holder, ensuring a flat and level surface.[6]

-

Instrument Setup: A powder X-ray diffractometer is used. The X-ray source is typically a Cu Kα radiation source (λ = 1.5406 Å). The instrument is configured for a Bragg-Brentano geometry.[7]

-

Data Collection: The sample is irradiated with the X-ray beam at varying angles (2θ). A typical scan range is from 10° to 80° 2θ, with a step size of 0.02° and a scan speed of 1-2° per minute.[7]

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the specific praseodymium oxide phase(s) present (e.g., Pr₆O₁₁, Pr₂O₃).[8] Rietveld refinement can be employed for quantitative phase analysis and to determine lattice parameters.[9]

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis

Objective: To determine the elemental composition, chemical states, and oxidation states of praseodymium and oxygen at the near-surface region of the material.

Methodology:

-

Sample Preparation: A small amount of the praseodymium oxide powder is mounted onto a sample holder using double-sided adhesive tape. For nanoparticles, a dispersion in a volatile solvent like ethanol (B145695) can be drop-casted onto a clean substrate (e.g., silicon wafer) and dried under vacuum.[10]

-

Instrument Setup: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα, 1486.6 eV) is used. The analysis is performed under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar) to prevent surface contamination.

-

Data Collection: A survey scan is first acquired to identify all elements present on the surface. High-resolution scans are then performed for the specific elements of interest, such as Pr 3d, O 1s, and C 1s (for adventitious carbon correction). The C 1s peak at a binding energy of 284.8 eV is typically used as a reference to correct for any charging effects.

-

Data Analysis: The high-resolution spectra are analyzed by fitting the peaks to known binding energies and using appropriate peak models (e.g., Gaussian-Lorentzian). The binding energies of the Pr 3d peaks can be used to determine the oxidation states of praseodymium (Pr³⁺ and Pr⁴⁺).[11][12] The O 1s spectrum can provide information about lattice oxygen and surface hydroxyl groups.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Objective: To visualize the morphology, size, and crystal structure of praseodymium oxide nanoparticles.

Methodology:

-

Sample Preparation: A small amount of the praseodymium oxide nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol or isopropanol) and sonicated for several minutes to break up agglomerates. A drop of the dilute suspension is then placed onto a TEM grid (typically a carbon-coated copper grid) and allowed to air dry.[13]

-

Instrument Setup: A transmission electron microscope operating at an accelerating voltage of typically 200 kV is used.

-

Imaging: Bright-field TEM images are acquired to observe the overall morphology, size, and size distribution of the nanoparticles. High-resolution TEM (HRTEM) imaging is performed to visualize the crystal lattice fringes, allowing for the determination of the crystalline nature and identification of crystal planes.

-

Diffraction Analysis: Selected area electron diffraction (SAED) patterns are obtained from an ensemble of nanoparticles to confirm the crystal structure and phase identified by XRD.

Catalytic Activity and Mechanisms

Praseodymium oxide exhibits significant catalytic activity in various oxidation reactions, primarily attributed to its ability to cycle between Pr³⁺ and Pr⁴⁺ oxidation states and the high mobility of its lattice oxygen.

CO Oxidation

Praseodymium oxide is an effective catalyst for the oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). The proposed mechanism involves the adsorption of CO onto the catalyst surface, followed by reaction with lattice oxygen to form CO₂, leaving an oxygen vacancy. This vacancy is then replenished by gas-phase oxygen.

Oxidative Coupling of Methane (B114726) (OCM)

Praseodymium oxide, particularly when promoted with alkali metals like sodium, is a promising catalyst for the oxidative coupling of methane (OCM) to produce higher hydrocarbons such as ethane (B1197151) and ethene.[14] The reaction is believed to proceed through the activation of methane on the catalyst surface to form methyl radicals, which then couple in the gas phase.

Relevance for Drug Development Professionals

The unique properties of praseodymium oxide nanoparticles make them promising candidates for various biomedical applications, including drug delivery and diagnostics.[15][16]

Nanoparticle-Mediated Drug Delivery

Praseodymium oxide nanoparticles can be functionalized and loaded with therapeutic agents, such as the chemotherapy drug doxorubicin (B1662922), for targeted delivery to cancer cells.[15] The general mechanism involves the cellular uptake of the nanoparticles, typically through endocytosis, followed by the release of the drug within the acidic environment of endosomes or lysosomes, or in response to other intracellular triggers.

Cellular Uptake Mechanisms and Signaling

The interaction of nanoparticles with cells is a critical aspect of their biological activity. The primary mechanism for the internalization of nanoparticles is endocytosis, which can be further categorized into several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[17] The specific pathway utilized can depend on the size, shape, and surface chemistry of the nanoparticles.[18] The uptake of nanoparticles can potentially influence various cellular signaling pathways, leading to therapeutic effects or toxicity. For instance, the generation of reactive oxygen species (ROS) by some metal oxide nanoparticles can trigger signaling cascades involved in inflammation and apoptosis.[10]

Safety and Toxicology

While praseodymium oxide nanoparticles hold promise for biomedical applications, a thorough evaluation of their toxicology is essential. Studies have indicated that the biocompatibility of these nanoparticles can be enhanced through surface functionalization. Further research is necessary to fully understand the long-term effects and to establish safe exposure limits for their use in drug development and clinical settings.

This guide provides a foundational understanding of the chemical properties of praseodymium oxide. As research in this area continues to evolve, a deeper comprehension of its characteristics will undoubtedly unlock new and innovative applications across multiple scientific domains.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The effect of nanoparticle uptake on cellular behavior: disrupting or enabling functions? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. microanalysis.com.au [microanalysis.com.au]

- 7. ywcmatsci.yale.edu [ywcmatsci.yale.edu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. Metal oxide nanoparticles interact with immune cells and activate different cellular responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. microscopyinnovations.com [microscopyinnovations.com]

- 13. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Oxygen Storage Capacity of Praseodymium Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxygen storage capacity (OSC) of praseodymium oxide, a material of significant interest in catalysis and other applications where oxygen mobility is critical. This document details the fundamental principles governing its OSC, the experimental protocols for its characterization, and the impact of various factors on its performance.

Introduction to Oxygen Storage Capacity of Praseodymium Oxide

Praseodymium oxide is a rare earth metal oxide that exhibits notable oxygen storage capacity, a property rooted in the ability of the praseodymium cation to reversibly cycle between its +3 and +4 oxidation states. The most stable form of praseodymium oxide under ambient conditions is Pr₆O₁₁, which can be considered a mixed-valence compound. This inherent ability to readily release and uptake oxygen makes praseodymium oxide a valuable component in various catalytic systems, particularly in applications requiring a controlled oxygen supply.

The oxygen storage and release mechanism can be represented by the following redox equilibrium:

2Pr₂O₃ + O₂ ↔ Pr₄O₇ (Simplified Representation)

In reality, the process involves a series of complex phase transitions between different stoichiometric and non-stoichiometric praseodymium oxides. The efficiency of this process is influenced by several factors, including temperature, particle size, and the presence of dopants.

Quantitative Analysis of Oxygen Storage Capacity

The oxygen storage capacity of praseodymium oxide and its composite materials can be quantified using various techniques. The data presented below, derived from temperature-programmed reduction (TPR) and desorption (TPD) experiments, provides a comparative look at the OSC of pure and doped praseodymium-containing oxides.

| Material Composition | H₂ Consumption (µmol/g) | O₂ Released (µmol/g) | Key Findings |

| PrO₂-δ | 1180 | 1150 | High oxygen mobility and release capacity. |

| Ce₀.₂Pr₀.₈O₂-δ | 1080 | 1050 | Doping with a small amount of cerium slightly decreases the total OSC compared to pure praseodymium oxide. |

| Ce₀.₃Pr₀.₇O₂-δ | 980 | 950 | Increasing the cerium content further reduces the overall oxygen release. |

| CeO₂ | 150 | 120 | Pure ceria exhibits significantly lower oxygen storage capacity compared to praseodymium-rich oxides under the tested conditions. |

Table 1: Quantitative oxygen storage capacity data for praseodymium-containing oxides. Data derived from H₂-TPR and O₂-TPD experiments.[1]

Experimental Protocols for OSC Measurement

Accurate determination of oxygen storage capacity relies on standardized experimental procedures. The following sections detail the methodologies for the most common techniques used to characterize the OSC of praseodymium oxide.

Hydrogen Temperature-Programmed Reduction (H₂-TPR)

H₂-TPR is a widely used technique to assess the reducibility of metal oxides and quantify their oxygen storage capacity. The method involves heating the material in a reducing atmosphere (typically a mixture of H₂ and an inert gas) and monitoring the consumption of hydrogen as a function of temperature.

Protocol:

-

Sample Preparation: A known mass of the praseodymium oxide sample (typically 50-100 mg) is placed in a quartz U-tube reactor.

-

Pre-treatment: The sample is pre-treated by heating it in a flow of an inert gas (e.g., Argon or Helium) at a specific temperature (e.g., 300-500 °C) for a defined period (e.g., 1-2 hours) to remove any adsorbed species.

-

Reduction: After cooling to room temperature, a reducing gas mixture (e.g., 5-10% H₂ in Ar) is introduced at a constant flow rate (e.g., 30-50 mL/min).

-

Temperature Program: The temperature is then ramped linearly at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 900-1000 °C).

-

Detection: The change in the hydrogen concentration of the effluent gas is continuously monitored using a thermal conductivity detector (TCD).

-

Quantification: The amount of hydrogen consumed is calculated by integrating the area of the reduction peaks in the TPR profile. The OSC is then expressed as the moles of H₂ consumed per gram of the material.

Oxygen Temperature-Programmed Desorption (O₂-TPD)

O₂-TPD provides information about the amount and stability of different oxygen species on the surface and in the bulk of the material. This technique involves pre-saturating the sample with oxygen and then heating it in an inert atmosphere to monitor the desorption of oxygen.

Protocol:

-

Sample Preparation: A known mass of the sample (typically 50-100 mg) is loaded into a quartz reactor.

-

Pre-treatment and Oxidation: The sample is first pre-treated in an inert gas flow at an elevated temperature to clean the surface. Subsequently, the sample is saturated with oxygen by exposing it to a flow of O₂ or an O₂-containing gas mixture at a specific temperature for a set duration.

-

Purging: The system is then purged with an inert gas (e.g., Helium) at a low temperature to remove any physisorbed oxygen.

-

Temperature Program: The sample is heated at a linear rate (e.g., 10 °C/min) in a constant flow of the inert gas.

-

Detection: A mass spectrometer is used to monitor the evolution of oxygen (m/z = 32) as a function of temperature.

-

Quantification: The amount of desorbed oxygen is determined by integrating the area under the desorption peaks, and the OSC is expressed as moles of O₂ released per gram of the material.

Thermogravimetric Analysis (TGA)

TGA can be used to determine the oxygen non-stoichiometry of praseodymium oxide by measuring the change in mass of the sample as it is subjected to a controlled temperature program in a specific atmosphere.

Protocol:

-

Sample Preparation: A precise amount of the praseodymium oxide sample is placed in a thermogravimetric analyzer crucible.

-

Atmosphere Control: The sample is heated in a controlled atmosphere. To measure oxygen loss, a reducing atmosphere (e.g., a mixture of H₂ and an inert gas) is used. To measure oxygen uptake, an oxidizing atmosphere (e.g., air or pure O₂) is used following a reduction step.

-

Temperature Program: The sample is heated and cooled at a controlled rate through a temperature range where changes in oxygen stoichiometry are expected to occur.

-

Mass Measurement: The mass of the sample is continuously recorded as a function of temperature.

-

Calculation of Oxygen Non-stoichiometry (δ): The change in mass (Δm) is used to calculate the change in oxygen stoichiometry (δ) using the following formula:

δ = (Δm / M_O) * (M_sample / m_initial)

where M_O is the molar mass of oxygen, M_sample is the molar mass of the fully oxidized praseodymium oxide, and m_initial is the initial mass of the sample.

Oxygen Pulse Chemisorption

This technique involves injecting small, calibrated pulses of a reducing gas (like CO or H₂) over a pre-oxidized praseodymium oxide sample and measuring the amount of gas consumed in each pulse. This provides a measure of the readily accessible surface oxygen.

Protocol:

-

Sample Preparation and Pre-oxidation: A known mass of the sample is placed in a fixed-bed reactor and pre-treated in an oxidizing atmosphere (e.g., air or O₂) at an elevated temperature to ensure full oxidation.

-

Purging: The reactor is purged with an inert carrier gas (e.g., He or Ar) to remove any residual oxygen.

-

Pulsing: Once the system is stabilized at the desired temperature, small, calibrated volumes of a reducing gas (e.g., 5% CO in He) are injected into the carrier gas stream flowing over the sample.

-

Detection: The effluent gas is analyzed by a TCD or a mass spectrometer to determine the amount of the reducing gas that was not consumed by the sample in each pulse.

-

Quantification: The amount of gas consumed in the initial pulses corresponds to the amount of reactive oxygen on the surface. The total oxygen storage capacity can be estimated by summing the consumption from all pulses until saturation is reached (i.e., no more gas is consumed).

Visualizing Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate fundamental concepts and experimental procedures related to the oxygen storage capacity of praseodymium oxide.

Conclusion

Praseodymium oxide stands out as a material with significant oxygen storage capacity, primarily due to the facile redox chemistry of the praseodymium ion. The ability to tune this property through doping and nanostructuring opens up a wide range of possibilities for its application in catalysis and beyond. The experimental techniques detailed in this guide provide a robust framework for the characterization and quantification of the OSC of praseodymium oxide and related materials, enabling researchers to further explore and optimize their performance for specific applications.

References

Unveiling the Optical Gateway: A Technical Guide to the Band Gap Energy of Nanocrystalline Praseodymium Oxide (Pr6O11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the band gap energy of nanocrystalline praseodymium oxide (Pr6O11), a material of growing interest in various scientific and biomedical fields. This document details the fundamental electronic properties, synthesis methodologies, and characterization techniques pertinent to understanding and harnessing the potential of this rare earth oxide. Particular emphasis is placed on providing detailed experimental protocols and summarizing quantitative data to facilitate reproducible research and exploration of its applications, including those relevant to drug development and biomedicine.

Core Concepts: The Band Gap of Nanocrystalline Pr6O11

The band gap is a critical property of a semiconductor, representing the minimum energy required to excite an electron from the valence band to the conduction band, thereby allowing it to participate in electrical conduction. In nanocrystalline materials, the band gap can be influenced by quantum confinement effects, particle size, and synthesis conditions. For Pr6O11, a mixed-valence oxide of praseodymium, the band gap energy positions it as a wide-band-gap semiconductor, opening avenues for its use in optoelectronics, catalysis, and potentially, in biomedical applications leveraging its electronic properties.

Quantitative Analysis of Band Gap Energy

The reported band gap energy of nanocrystalline Pr6O11 varies in the literature, which can be attributed to differences in crystallite size, morphology, and the presence of defects, all of which are highly dependent on the synthesis method. A summary of reported values is presented below.

| Synthesis Method | Reported Band Gap (Eg) in eV | Measurement Technique | Reference |

| Precipitation | ~3.5 | UV-Vis Spectroscopy (Tauc Plot) | [1] |

| Not Specified | 3.5 | Not Specified | [1] |

Experimental Protocols for Synthesis and Characterization

A clear understanding of the synthesis and characterization methodologies is paramount for a thorough investigation of the properties of nanocrystalline Pr6O11. This section provides detailed experimental protocols for common synthesis routes and the determination of the band gap energy.

Synthesis of Nanocrystalline Pr6O11

Two prevalent methods for the synthesis of nanocrystalline Pr6O11 are co-precipitation and hydrothermal synthesis.

This method involves the precipitation of a praseodymium salt precursor in a solution, followed by calcination to form the oxide.

Experimental Protocol:

-

Precursor Solution Preparation: Dissolve a stoichiometric amount of praseodymium nitrate (B79036) hexahydrate (Pr(NO3)3·6H2O) in deionized water to form a clear solution (e.g., 0.1 M).

-

Precipitating Agent Preparation: Prepare a solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH) (e.g., 1 M).

-

Precipitation: Slowly add the precipitating agent dropwise to the praseodymium nitrate solution under vigorous stirring. A precipitate of praseodymium hydroxide (Pr(OH)3) will form. The pH of the solution should be carefully monitored and maintained at a specific value (e.g., pH 9-10) to control the particle size and morphology.[2]

-

Aging: Continue stirring the suspension for a period (e.g., 2-4 hours) at room temperature to allow for the aging of the precipitate.

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and by-products.

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) for several hours to remove the solvent.

-

Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600-800 °C) in air for a specified duration (e.g., 2-4 hours) to decompose the hydroxide and form crystalline Pr6O11.[3]

This method utilizes a sealed reaction vessel (autoclave) to perform the synthesis in an aqueous solution at elevated temperature and pressure.

Experimental Protocol:

-

Precursor Solution: Prepare an aqueous solution of a praseodymium salt, such as praseodymium chloride (PrCl3) or praseodymium nitrate (Pr(NO3)3).

-

Mineralizer/Precipitating Agent: Add a mineralizer or precipitating agent, such as a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), to the precursor solution. The concentration of the mineralizer influences the reaction kinetics and the final product characteristics.

-

Hydrothermal Reaction: Transfer the resulting mixture into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 180-240 °C) for a defined period (e.g., 12-48 hours).[3][4]

-

Cooling and Collection: Allow the autoclave to cool down to room temperature naturally.

-

Washing and Drying: Collect the precipitate by filtration or centrifugation, wash it thoroughly with deionized water and ethanol, and then dry it in an oven at a suitable temperature (e.g., 60-80 °C).

Determination of Band Gap Energy

The band gap energy of nanocrystalline Pr6O11 is typically determined from its optical absorption spectrum using UV-Visible (UV-Vis) spectroscopy and subsequent analysis with a Tauc plot.

Experimental Protocol:

-

Sample Preparation: Disperse a small amount of the synthesized Pr6O11 nanopowder in a suitable solvent (e.g., ethanol) through ultrasonication to obtain a stable and dilute suspension.

-

UV-Vis Spectroscopy: Record the UV-Vis absorption spectrum of the suspension in a quartz cuvette over a specific wavelength range (e.g., 200-800 nm) using a UV-Vis spectrophotometer. An identical cuvette containing only the solvent is used as a reference.

-

Tauc Plot Analysis: The optical band gap (Eg) is determined using the Tauc relation:

(αhν)^n = A(hν - Eg)

where:

-

α is the absorption coefficient.

-

hν is the photon energy.

-

A is a constant.

-

n is an index that depends on the nature of the electronic transition (n = 2 for a direct band gap and n = 1/2 for an indirect band gap). For Pr6O11, a direct band gap is often assumed.

-

-

Calculation and Extrapolation:

-

Convert the measured absorbance (Abs) to the absorption coefficient (α). For a suspension, α can be approximated from the absorbance.

-